molecular formula C11H14BNO2 B12929436 (2,5-Dicyclopropylpyridin-3-yl)boronic acid

(2,5-Dicyclopropylpyridin-3-yl)boronic acid

Cat. No.: B12929436
M. Wt: 203.05 g/mol
InChI Key: HRQVPVGIUNUGLJ-UHFFFAOYSA-N
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Description

(2,5-Dicyclopropylpyridin-3-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a pyridine ring substituted with two cyclopropyl groups. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dicyclopropylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild, and the process is highly efficient, allowing for the preparation of boronic acids with high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial production .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dicyclopropylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and borates, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Pyridinylboronic acid
  • Cyclopropylboronic acid

Comparison: (2,5-Dicyclopropylpyridin-3-yl)boronic acid is unique due to the presence of both cyclopropyl and pyridine groups, which confer distinct steric and electronic properties. Compared to phenylboronic acid, it offers enhanced reactivity and selectivity in certain cross-coupling reactions. The cyclopropyl groups also provide additional rigidity and stability to the molecule, making it suitable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H14BNO2

Molecular Weight

203.05 g/mol

IUPAC Name

(2,5-dicyclopropylpyridin-3-yl)boronic acid

InChI

InChI=1S/C11H14BNO2/c14-12(15)10-5-9(7-1-2-7)6-13-11(10)8-3-4-8/h5-8,14-15H,1-4H2

InChI Key

HRQVPVGIUNUGLJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1C2CC2)C3CC3)(O)O

Origin of Product

United States

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